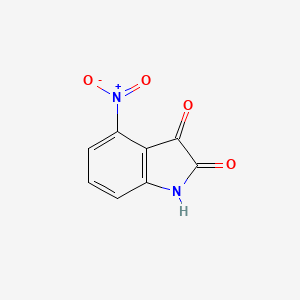

4-nitro-1H-indole-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-7-6-4(9-8(7)12)2-1-3-5(6)10(13)14/h1-3H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYITZWXVYYSISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471680 | |

| Record name | 4-nitro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61394-93-2 | |

| Record name | 4-Nitro-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61394-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-nitro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitro 1h Indole 2,3 Dione

Direct Synthesis Approaches to 4-nitro-1H-indole-2,3-dione

Direct approaches to synthesizing this compound are generally not feasible due to the inherent electronic properties of the indole-2,3-dione (isatin) ring system, which direct electrophilic substitution to other positions.

The direct nitration of indole-2,3-dione (isatin) is a well-established reaction; however, it does not produce the 4-nitro derivative. The electronic nature of the isatin (B1672199) ring, which contains both an electron-donating amine group and electron-withdrawing carbonyl groups, directs electrophilic aromatic substitution preferentially to the C-5 position. dergipark.org.trijcrt.org The reaction, typically carried out using a nitrating agent such as potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid (H₂SO₄), consistently yields 5-nitro-1H-indole-2,3-dione. dergipark.org.tr This pronounced regioselectivity makes the direct nitration of isatin an unsuitable method for the preparation of this compound.

| Starting Material | Reagents | Major Product | Position of Nitration |

|---|---|---|---|

| Indole-2,3-dione (Isatin) | KNO₃, H₂SO₄ | 5-nitro-1H-indole-2,3-dione | C-5 |

Classic isatin syntheses, such as the Sandmeyer and Stolle methods, involve condensation and cyclization reactions that build the isatin core from aniline (B41778) precursors. nih.govbiomedres.us In principle, these methods could be adapted to form 4-nitroisatin if the appropriately substituted aniline precursor were available.

The Stolle synthesis involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized under Friedel-Crafts conditions using a Lewis acid like aluminum chloride (AlCl₃). biomedres.us Similar to the Sandmeyer method, this approach would require a 3-nitroaniline (B104315) derivative to direct the intramolecular acylation to the correct position, a process which is often inhibited by the presence of strongly electron-withdrawing groups. lookchem.com These methods are therefore more suitable for producing other isomers or derivatives but are not commonly employed for the specific synthesis of this compound due to precursor limitations and challenging reaction conditions.

Multi-step Convergent Syntheses of this compound

Given the limitations of direct synthesis, multi-step convergent strategies are the most effective means of preparing this compound. These methods construct the indole (B1671886) ring system from precursors that already contain the nitro group at the required position, thus ensuring the correct regiochemistry.

A highly effective strategy for constructing the 4-nitroindole (B16737) skeleton is the Leimgruber-Batcho indole synthesis . wikipedia.org This method is particularly well-suited for preparing 4-substituted indoles because it begins with an appropriately substituted o-nitrotoluene. acs.orgclockss.orgcolab.ws The synthesis involves two main steps:

Formation of an enamine from an o-nitrotoluene derivative by condensation with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA). wikipedia.org

Reductive cyclization of the resulting β-dimethylamino-2-nitrostyrene intermediate to form the indole ring. clockss.org

This pathway yields 4-nitroindole, which must then be oxidized to afford the final this compound. The reductive cyclization can be achieved using various reagents, including palladium on carbon with hydrogen gas, Raney nickel with hydrazine (B178648), or sodium dithionite. wikipedia.org This method's key advantage is its mild conditions and the high yields achievable for the indole core structure. wikipedia.org

| Step | Reactants | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Enamine Formation | 2-Methyl-3-nitroaniline (B147196) derivative | DMFDMA, Pyrrolidine | trans-β-Dimethylamino-2-nitrostyrene derivative |

| 2. Reductive Cyclization | Enamine intermediate | H₂, Pd/C or Raney Ni, Hydrazine | 4-Nitroindole |

The success of multi-step syntheses hinges on the availability of suitable starting materials. For the synthesis of this compound, the most critical precursor is a benzene (B151609) ring with methyl and nitro groups in a 1,2,3-relationship.

2-Methyl-3-nitroaniline is a key starting material for the Leimgruber-Batcho synthesis of 4-nitroindole. biosynth.comguidechem.comdcfinechemicals.com This compound can be converted into the necessary enamine intermediate for subsequent cyclization. orgsyn.org The Reissert indole synthesis also utilizes 2-methyl-3-nitroaniline as a precursor to form the 4-nitroindole core. orgsyn.org

The final and crucial step in these convergent syntheses is the oxidation of the intermediate 4-nitroindole to the target dione (B5365651), this compound. While the oxidation of unsubstituted indole to isatin is well-documented, the presence of an electron-withdrawing nitro group can affect the reaction. Methods for the oxidation of substituted indoles to isatins, for instance using N-bromosuccinimide (NBS) or ceric ammonium (B1175870) nitrate (CAN), could potentially be applied, although specific conditions for the 4-nitro substrate would require optimization. A more modern and environmentally benign approach involves the oxidation of indoles using molecular oxygen in the presence of a photosensitizer. nih.gov

Green Chemistry Approaches in the Synthesis of this compound

While specific literature on green synthesis methods exclusively for this compound is limited, general principles of green chemistry can be applied to its multi-step synthesis. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. tandfonline.comijnrd.org

Microwave-Assisted Organic Synthesis (MAOS) is a prominent green technique that can significantly accelerate organic reactions. nih.gov The application of microwave irradiation to the Leimgruber-Batcho cyclization or other condensation reactions can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. nih.govyoutube.commdpi.com The efficient and uniform heating provided by microwaves can be particularly beneficial for constructing heterocyclic scaffolds. nih.gov

Microwave-Assisted Synthetic Routes for Indole-2,3-dione Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. In the context of isatin chemistry, microwave irradiation has been successfully employed for various transformations, including the synthesis of spiro-isatin derivatives and N-alkylation reactions.

One notable application involves the three-component reaction of isatin, an amino acid, and but-2-ynedioates under catalyst-free and base-free conditions in an aqueous medium. nih.gov This method, utilizing microwave irradiation at 150 W, offers an environmentally benign and efficient route to spirooxindole moieties with excellent yields and short reaction times. nih.gov

Furthermore, microwave heating has been shown to be highly effective in the N-alkylation of isatins. Compared to conventional heating methods that can take several hours, microwave-assisted N-alkylation can be completed in a matter of minutes, often with improved yields. ijoer.com For instance, the reaction of isatin with alkyl halides in the presence of a base like potassium carbonate in a minimal amount of a high-boiling solvent such as N,N-dimethylformamide (DMF) is significantly accelerated under microwave irradiation.

While specific examples of the direct microwave-assisted synthesis of this compound are not extensively documented, the established success of this technology in the synthesis of other isatin derivatives suggests its potential applicability. A plausible approach could involve the microwave-assisted Sandmeyer synthesis starting from 3-nitroaniline or a microwave-promoted regioselective nitration under specific catalytic conditions. The key advantages of reduced reaction times and potentially higher yields make this an attractive area for further research.

Interactive Data Table: Microwave-Assisted Synthesis of Isatin Derivatives

| Product Type | Reactants | Catalyst/Conditions | Power (W) | Time | Yield (%) | Reference |

| Spirooxindole | Isatin, Amino acid, But-2-ynedioates | Water, Catalyst-free, Base-free | 150 | Short | Excellent | nih.gov |

| N-Alkylisatin | Isatin, Alkyl halide | K₂CO₃, DMF | 300 | 15 min | High | ijoer.com |

| N-Alkylisatin-β-thiocarbohydrazones | N-alkylisatin, TCH | Water (acidified) | 300 | 5-15 min | 70-80 | ijoer.com |

Chemical Reactivity and Derivatization Strategies of 4 Nitro 1h Indole 2,3 Dione

Reactivity Profiles Associated with the Nitro Group

The nitro group at the C4 position of the indole-2,3-dione ring significantly influences the molecule's electronic properties and reactivity. As a potent electron-withdrawing group, it deactivates the benzene (B151609) ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAr) reactions. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgchemistrysteps.comyoutube.comyoutube.commasterorganicchemistry.com This activation is particularly pronounced at the positions ortho and para to the nitro group. Consequently, nucleophiles can displace suitable leaving groups at these positions under appropriate conditions.

One of the primary reactions of the nitro group is its reduction to an amino group. This transformation is a key step in the synthesis of various functionalized indole (B1671886) derivatives. A range of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) and hydrogen gas, or the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. researchgate.netnih.gov For instance, the reduction of a related compound, N-methyl-4-chloro-5-nitroisatin, to N-methyl-4-amino-5-nitroisatin has been documented, showcasing the feasibility of selectively reducing the nitro group within the isatin (B1672199) framework. google.com

Transformations Involving the Indole-2,3-dione Moiety

The indole-2,3-dione core of 4-nitro-1H-indole-2,3-dione is a hub of chemical reactivity, offering multiple sites for functionalization. These include the two carbonyl groups at the C2 and C3 positions, the acidic N-H proton at the N1 position, and the potential for ring modification reactions.

Reactions at the Carbonyl Centers (C2 and C3) of this compound

The C2 (amide) and C3 (keto) carbonyl groups of the isatin core exhibit distinct reactivities. The C3-keto carbonyl is generally more electrophilic and susceptible to nucleophilic attack. This differential reactivity allows for selective transformations at this position.

Condensation Reactions: The C3-carbonyl group readily undergoes condensation reactions with a variety of active methylene (B1212753) compounds in the presence of a base catalyst. This reaction, a variant of the Knoevenagel condensation, provides a facile route to a wide array of 3-substituted isatin derivatives. researchgate.netorganic-chemistry.orgpurechemistry.org The acidic methylene compound, upon deprotonation, acts as a nucleophile, attacking the electrophilic C3-carbonyl carbon. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of the C3-carbonyl group into an exocyclic double bond. organic-chemistry.orgwikipedia.org This reaction involves the treatment of this compound with a phosphorus ylide (Wittig reagent). The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. The nature of the ylide can be varied to introduce a wide range of substituents at the C3 position. The Wittig reaction is generally tolerant of various functional groups, including the nitro group. wikipedia.orglibretexts.org

Addition Reactions: The C2-amide carbonyl is less reactive than the C3-keto carbonyl. However, under certain conditions, it can also undergo nucleophilic addition. For instance, reduction of the isatin ring can affect both carbonyl groups. The use of specific reducing agents can lead to the selective reduction of one or both carbonyls. For example, the reduction of N-alkyl-nitroisatin derivatives with a mixed borohydride (B1222165) system (ZrCl4/NaBH4) has been shown to yield the corresponding nitroindole, indicating the reduction of the carbonyl groups. nih.gov

N-Substitution Reactions at the Indole Nitrogen (N1)

The nitrogen atom (N1) of the indole ring in this compound possesses an acidic proton, making it susceptible to deprotonation by a base to form an anion. This anion can then act as a nucleophile in substitution reactions, allowing for the introduction of various substituents at the N1 position.

N-Alkylation: The N-alkylation of isatins is a common strategy to introduce alkyl groups at the N1 position. nih.govorganic-chemistry.org This is typically achieved by treating the isatin with an alkyl halide in the presence of a base such as potassium carbonate or cesium carbonate. researchgate.net Microwave-assisted N-alkylation has been shown to be an efficient method, significantly reducing reaction times. The choice of base and solvent can influence the outcome of the reaction. For instance, a patent describes the N-methylation of 4-chloroisatin (B1294897) using sodium hydride and methyl iodide in DMF, followed by nitration to yield a nitro-substituted N-methylisatin derivative. google.com

N-Acylation: N-acylation introduces an acyl group at the N1 position, a transformation that can be accomplished using acylating agents like acid chlorides or anhydrides. nih.govresearchgate.netnih.gov The reaction is often carried out in the presence of a base to facilitate the deprotonation of the indole nitrogen. This modification can be used to install various functional groups and to alter the electronic and steric properties of the molecule.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., DMF) | N-Alkyl-4-nitro-1H-indole-2,3-dione |

| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl-4-nitro-1H-indole-2,3-dione |

Ring Expansion and Contraction Reactions of Substituted Indole-2,3-diones

The isatin scaffold can undergo ring expansion reactions, providing access to larger heterocyclic systems such as quinolines. One common method involves the reaction of isatins with diazomethane (B1218177) or its derivatives. organic-chemistry.orgresearchgate.netekb.egsciprofiles.comresearchgate.net The reaction is believed to proceed via a nucleophilic attack of the diazomethane at the C3-carbonyl group, followed by a rearrangement that leads to the insertion of a methylene group and the expansion of the five-membered pyrrole (B145914) ring to a six-membered ring. The presence of electron-withdrawing groups, such as the nitro group in this compound, can influence the regioselectivity and efficiency of these ring expansion reactions. organic-chemistry.org While specific examples for the 4-nitro isomer are not extensively documented, the general principles of isatin ring expansion are applicable.

Synthesis of Novel Derivatives and Analogues of this compound

The versatile reactivity of this compound allows for the synthesis of a wide range of novel derivatives and analogues with potential applications in various fields of chemistry.

Formation of Schiff Bases and Related Imines

The C3-carbonyl group of this compound is highly reactive towards primary amines, leading to the formation of Schiff bases (imines). chemistrysteps.comresearchgate.netekb.eguobaghdad.edu.iqnih.govnih.gov This condensation reaction typically occurs under acidic or neutral conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. A diverse array of primary amines can be used in this reaction, allowing for the synthesis of a large library of Schiff base derivatives of 4-nitroisatin. These derivatives are of interest due to their potential biological activities and their utility as intermediates in further synthetic transformations. The general reaction for the formation of Schiff bases from this compound is depicted below:

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (R-NH2) | 3-(Arylimino)-4-nitroindolin-2-one |

The synthesis is often carried out by refluxing equimolar amounts of this compound and the respective primary amine in a suitable solvent like ethanol, sometimes with a catalytic amount of acetic acid. nih.gov The resulting Schiff bases can be isolated and characterized using standard spectroscopic techniques.

Synthesis of Thiosemicarbazone Derivatives

The synthesis of thiosemicarbazone derivatives from this compound is a well-established and straightforward method, primarily involving the acid-catalyzed condensation reaction of the C-3 carbonyl group with a substituted thiosemicarbazide (B42300). This reaction provides a versatile route to novel compounds with significant chemical and potential biological interest.

The general synthetic protocol involves reacting equimolar amounts of this compound and a selected N(4)-substituted thiosemicarbazide. researchgate.net The reaction is typically carried out in a protic solvent, such as absolute ethanol, under reflux conditions. researchgate.net A catalytic amount of a weak acid, commonly glacial acetic acid, is added to facilitate the condensation by activating the carbonyl group. researchgate.netnih.gov The reaction mixture is heated for several hours, and upon cooling, the thiosemicarbazone derivative often precipitates from the solution. researchgate.net The resulting solid can then be purified by filtration, washing with the solvent, and recrystallization. analis.com.my

This method allows for the synthesis of a diverse library of thiosemicarbazone derivatives by varying the substituent on the thiosemicarbazide starting material. For instance, N,N-dimethylhydrazinecarbothioamide and thiomorpholine-4-carbothiohydrazide have been used to prepare the corresponding 4,4-dimethyl-3-thiosemicarbazone and 4-thiomorpholinyl-3-thiosemicarbazone derivatives of substituted isatins. researchgate.net The straightforward nature of this synthesis makes it an efficient strategy for generating structural diversity around the 4-nitroisatin core.

Table 1: Representative Synthesis of a Substituted Isatin Thiosemicarbazone Derivative

| Entry | Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions | Product | Yield (%) |

|---|

This table is representative of the general synthetic procedure for isatin thiosemicarbazones. researchgate.net

Preparation of Hydrazone Analogues

The preparation of hydrazone analogues from this compound follows a similar chemical pathway to thiosemicarbazone synthesis, involving a condensation reaction at the C-3 carbonyl position. This reaction provides a facile route to compounds characterized by the C=N-NH functionality.

The synthesis is typically achieved by reacting this compound with a variety of substituted hydrazides or hydrazine (B178648) derivatives. mdpi.com The reaction is generally performed in a suitable solvent, such as methanol (B129727) or ethanol, and often requires heating under reflux to proceed to completion. mdpi.commdpi.com The addition of a few drops of an acid catalyst, like trifluoroacetic acid or glacial acetic acid, is common practice to enhance the reaction rate. mdpi.comnih.gov Upon completion, the reaction mixture is cooled, and the hydrazone product, which is often a solid, precipitates and can be isolated by filtration and purified by recrystallization. mdpi.com

The versatility of this method lies in the wide range of commercially or synthetically accessible hydrazine derivatives, allowing for the introduction of various aryl, alkyl, or heterocyclic moieties. nih.gov For example, isatin derivatives have been successfully condensed with phosphine (B1218219) oxide or phosphinate hydrazides to create novel phosphorus-containing hydrazones. mdpi.com Spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR are crucial for confirming the formation of the hydrazone linkage. Characteristic signals in the ¹H NMR spectra include singlets for the indole NH and the hydrazone NH protons, as well as a distinct signal for the azomethine (CH=N) proton. nih.govnih.gov The IR spectra typically show characteristic stretching bands for the N-H and C=N bonds. nih.gov

Table 2: Spectral Data for Representative Isatin-Hydrazone Derivatives

| Compound Type | FT-IR (cm⁻¹) N-H Stretching | FT-IR (cm⁻¹) C=O Stretching | FT-IR (cm⁻¹) C=N Stretching | ¹H NMR (ppm) Indole NH | ¹H NMR (ppm) Azomethine CH=N |

|---|---|---|---|---|---|

| Fluorinated Isatin-Hydrazones | 3243–3122 | 1760–1721 | 1625–1610 | 10.86–11.03 | 8.62–9.01 |

This table presents typical spectral data ranges for isatin-hydrazone derivatives based on published research. nih.govnih.gov

Development of Spiro-Fused Derivatives

The development of spiro-fused derivatives from this compound represents a more complex and synthetically creative area of its chemical reactivity. These strategies involve the construction of a new ring system that shares a single atom, the C-3 carbon of the indole core, resulting in a spirocyclic architecture. Multicomponent reactions and cycloaddition reactions are the predominant methods employed for this purpose.

Three-component reactions offer an efficient pathway to complex spiro-heterocycles in a single step. beilstein-journals.org These reactions typically involve the isatin, an amine-containing compound, and a third component with two reactive sites. For instance, the reaction of isatins, arylamines, and cyclopentane-1,3-dione in acetic acid has been shown to produce novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org However, research has indicated that the electronic nature of the isatin substituent is critical. In some cases, the use of isatins bearing strongly electron-withdrawing groups, such as a p-nitro group, did not yield the desired spiro product under the specified reaction conditions, highlighting the nuanced reactivity of substrates like 4-nitroisatin. beilstein-journals.org

Another powerful strategy for constructing spiro-fused systems is the 1,3-dipolar cycloaddition reaction. arkat-usa.org This method involves the in situ generation of an azomethine ylide from the reaction of isatin with an amino acid (such as sarcosine (B1681465) or isoxazole (B147169) acetic acid). arkat-usa.org This reactive dipole then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an alkene or alkyne, to form a five-membered spiro-pyrrolidine ring fused to the oxindole (B195798) core. researchgate.netmdpi.com The versatility of this approach allows for the synthesis of a wide range of spiro[indoline-3,2'-pyrrolidines] and other related heterocyclic systems. Current time information in Le Flore County, US. The reaction can be catalyzed by various agents, including Lewis acids or organocatalysts, to control the stereoselectivity of the newly formed chiral centers. nih.gov

Table 3: Strategies for Spiro-Fused Derivative Synthesis from Isatins

| Reaction Type | Key Reagents | Resulting Spiro-Ring | General Approach |

|---|---|---|---|

| Three-Component Reaction | Isatin, Arylamine, Cyclic 1,3-Dione | Dihydropyridine | One-pot condensation and cyclization. |

| 1,3-Dipolar Cycloaddition | Isatin, Amino Acid, Dipolarophile | Pyrrolidine/Isoxazoline | In situ generation of azomethine ylide followed by cycloaddition. |

This table summarizes common synthetic strategies for creating spiro-fused compounds from isatin precursors.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Nitro 1h Indole 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-nitro-1H-indole-2,3-dione, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

In the ¹H NMR spectrum of 4-nitroisatin, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the protons on the aromatic ring and the N-H proton of the indole (B1671886) ring exhibit characteristic chemical shifts. A notable feature is a broad singlet corresponding to the acidic N-H proton. The three aromatic protons on the benzene (B151609) ring typically appear as a multiplet in older literature, though modern high-field NMR would resolve these into distinct signals, likely a triplet and two doublets, reflecting their coupling patterns. For comparison, the closely related isomer, 5-nitroisatin (B147319), shows three distinct aromatic proton signals: a doublet at approximately 8.44 ppm, a doublet of doublets at around 8.21 ppm, and a doublet at about 7.09 ppm in DMSO-d₆. The electron-withdrawing nature of the nitro group at position 4 in the target compound would be expected to significantly deshield the adjacent protons, leading to downfield shifts.

The ¹³C NMR spectrum provides further confirmation of the molecular structure by revealing the chemical environment of each carbon atom. The spectrum of this compound is expected to show eight distinct carbon signals. The two carbonyl carbons (C2 and C3) would appear significantly downfield, typically in the range of 160-185 ppm. The carbons of the aromatic ring will have their chemical shifts influenced by the electron-withdrawing nitro group.

| Technique | Expected Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H NMR (DMSO-d₆) | ~11.0-12.0 | N-H (singlet, broad) |

| Downfield region | Aromatic Protons (multiplets) | |

| Note: Precise shifts and coupling constants would require experimental data. | ||

| ¹³C NMR (DMSO-d₆) | ~160-185 | C=O (ketone and amide) |

| ~110-150 | Aromatic and nitro-substituted carbons | |

| Note: Specific assignments require 2D NMR experiments. |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional moieties.

A broad absorption band is typically observed in the region of 3200-3400 cm⁻¹, which is indicative of the N-H stretching vibration of the indole ring. The two carbonyl groups (C=O) of the dione (B5365651) system give rise to strong, distinct absorption peaks. The amide carbonyl stretch usually appears at a lower wavenumber (around 1710 cm⁻¹) compared to the ketone carbonyl stretch (around 1750 cm⁻¹) due to resonance. Furthermore, the presence of the nitro group (NO₂) is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3200 - 3400 (broad) | Indole N-H |

| C=O Stretch (Ketone) | ~1750 (strong) | C2=O |

| C=O Stretch (Amide) | ~1710 (strong) | C3=O |

| NO₂ Asymmetric Stretch | ~1520 (strong) | Aromatic Nitro |

| NO₂ Symmetric Stretch | ~1350 (strong) | Aromatic Nitro |

Mass Spectrometry (MS/ESI-MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, as it typically results in the formation of a protonated molecule [M+H]⁺ with minimal fragmentation in the source.

The molecular formula of this compound is C₈H₄N₂O₄, with a calculated molecular weight of approximately 192.13 g/mol . nih.gov In an ESI-MS experiment, the primary ion observed would be the protonated molecule at an m/z (mass-to-charge ratio) of approximately 193.1.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be performed to induce fragmentation and obtain structural information. The fragmentation of nitroaromatic compounds is often characterized by the loss of small neutral molecules. For this compound, expected fragmentation pathways would include the loss of the nitro group (NO₂, 46 Da) and the sequential loss of carbon monoxide (CO, 28 Da) from the dione moiety. The study of fragmentation patterns of related nitrosamine (B1359907) compounds has shown that the loss of the NO radical (30 Da) is a common pathway. nih.gov

| m/z (amu) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 193.1 | [M+H]⁺ | - |

| 163.1 | [M+H - NO]⁺ | 30 Da (NO) |

| 147.1 | [M+H - NO₂]⁺ | 46 Da (NO₂) |

| 135.1 | [M+H - NO - CO]⁺ | 58 Da (NO + CO) |

| 119.1 | [M+H - NO₂ - CO]⁺ | 74 Da (NO₂ + CO) |

| 91.1 | [M+H - NO₂ - 2CO]⁺ | 102 Da (NO₂ + 2CO) |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Based on studies of related isatin (B1672199) derivatives, the indole ring system of this compound is expected to be essentially planar. The nitro group at the C4 position would likely be slightly twisted out of the plane of the benzene ring to minimize steric strain.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, several key interactions would be anticipated to play a significant role in its solid-state architecture.

Hydrogen bonding is expected to be a dominant feature, with the N-H group of the indole ring acting as a hydrogen bond donor and the oxygen atoms of the carbonyl and nitro groups serving as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded chains or networks. For instance, in the crystal structure of a derivative of 5-nitroisatin, molecules are linked by N—H⋯O and C—H⋯O hydrogen-bonding interactions into a two-dimensional network. researchgate.net

Additionally, π-π stacking interactions between the electron-rich indole ring systems of adjacent molecules are expected to contribute to the stability of the crystal lattice. The presence of the electron-withdrawing nitro group could also lead to dipole-dipole interactions.

Conformational Analysis in the Crystalline State

Conformational analysis in the crystalline state reveals the preferred three-dimensional shape of the molecule in the solid phase. For this compound, the primary conformational flexibility would involve the orientation of the nitro group relative to the indole ring.

X-ray crystallography would precisely determine the dihedral angle between the plane of the nitro group and the plane of the benzene ring. This angle is a result of the balance between the electronic effects, which favor planarity to maximize conjugation, and steric hindrance, which can force the group to twist out of the plane. In the crystal structure of a derivative of 5-nitroisatin, the plane through the nitro group is rotated by a small angle with respect to the indole ring. iucr.org A similar, likely modest, out-of-plane twist would be expected for the 4-nitro isomer. The conformation adopted in the crystal represents the molecule's minimum energy conformation within the crystalline environment.

Computational Chemistry and Theoretical Investigations of 4 Nitro 1h Indole 2,3 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of indole (B1671886) derivatives.

Electronic Structure and Molecular Geometry Optimization

The geometric optimization of 4-nitro-1H-indole-2,3-dione is the first step in most computational studies. Using DFT methods, such as the B3LYP level of theory with basis sets like 6-31++G** and cc-pVTZ, the most stable conformation of the molecule (its ground state geometry) can be determined. researchgate.net This process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, typically performed using DFT, is a crucial tool for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net For substituted indole-2,3-diones, the two carbonyl groups (at C2 and C3) give rise to characteristic stretching vibrational bands (ν(C=O)) in the IR spectrum, typically observed between 1730 and 1770 cm⁻¹. researchgate.net These two bands can be interpreted as symmetric and asymmetric stretching modes resulting from mechanical coupling between the two C=O oscillators. researchgate.net

The presence of the nitro group in this compound will introduce additional characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to appear in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. DFT calculations can predict the wavenumbers and intensities of these vibrations, aiding in the precise assignment of the experimental spectra. researchgate.net A comparison of calculated and experimental vibrational frequencies often requires the use of a scaling factor to account for anharmonicity and the limitations of the theoretical model.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Representative Values)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3400 |

| C=O (C3) | Asymmetric Stretch | ~1760 |

| C=O (C2) | Symmetric Stretch | ~1740 |

| C=C (aromatic) | Stretching | ~1600 |

| NO₂ | Asymmetric Stretch | ~1550 |

| NO₂ | Symmetric Stretch | ~1350 |

Note: These are representative values and the exact wavenumbers would be determined by specific DFT calculations.

HOMO-LUMO Analysis and Frontier Molecular Orbital (FMO) Theory Applications

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. wuxibiology.com A smaller gap suggests that the molecule is more reactive.

For this compound, the presence of electron-withdrawing groups (both the dione (B5365651) and the nitro group) is expected to lower the energies of both the HOMO and LUMO compared to the parent indole molecule. The LUMO is likely to be distributed over the electron-deficient regions of the molecule, particularly the dicarbonyl system and the nitro group, making these sites susceptible to nucleophilic attack. The HOMO, on the other hand, would be located on the more electron-rich parts of the molecule. The HOMO-LUMO energy gap can be correlated with the molecule's electronic transitions and can be used to predict its UV-Vis absorption properties. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is extensively used in drug discovery to understand the interactions between a potential drug candidate and its biological target. nih.gov

For derivatives of indole-2,3-dione, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes, such as kinases and DNA gyrase. dergipark.org.trresearchgate.net In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule would then be placed into the active site of the protein, and a scoring function would be used to estimate the binding affinity (e.g., in kcal/mol). nih.gov

The results of a docking study can reveal key intermolecular interactions, such as:

Hydrogen bonds: The N-H group and the carbonyl oxygens of the dione system, as well as the oxygens of the nitro group, can act as hydrogen bond donors and acceptors, respectively.

π-π stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's active site.

Hydrophobic interactions: The nonpolar parts of the molecule can interact with hydrophobic pockets in the receptor.

By identifying the most favorable binding pose and the key interactions, molecular docking can provide insights into the mechanism of action and guide the design of more potent and selective inhibitors. thesciencein.org

Reaction Mechanism Studies and Energetic Profiles of this compound Transformations

Computational chemistry can be used to elucidate the mechanisms of chemical reactions by calculating the energetic profiles of reaction pathways. This involves identifying the structures and energies of reactants, transition states, intermediates, and products.

Transformations of this compound could involve several reaction types:

N-alkylation/acylation: The nitrogen atom of the indole ring can be alkylated or acylated. The mechanism of such reactions can be studied to understand the role of the base and solvent.

Reactions at the carbonyl groups: The C3-carbonyl group of isatin (B1672199) derivatives is particularly reactive towards nucleophiles, leading to the formation of various heterocyclic systems. Theoretical studies can model the addition of a nucleophile to the carbonyl carbon and calculate the activation energy for the reaction.

Nucleophilic aromatic substitution: The nitro group activates the benzene (B151609) ring towards nucleophilic attack, although such reactions are generally less common for indoles.

By mapping the potential energy surface for a given reaction, the most likely reaction pathway can be determined as the one with the lowest activation energy barrier. This information is valuable for optimizing reaction conditions and predicting the products of new transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole-2,3-dione Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the physicochemical properties of a series of compounds and their biological activities. nih.gov A reliable QSAR model can be used to predict the activity of newly designed compounds without the need for their synthesis and testing. nih.gov

For indole-2,3-dione derivatives, 3D-QSAR models have been developed to understand the structural requirements for various biological activities, such as antiamyloidogenic effects. mdpi.comnih.gov The process of building a QSAR model involves several steps:

Data Set: A series of indole-2,3-dione derivatives with their experimentally measured biological activities (e.g., IC₅₀ values) is required.

Molecular Descriptors: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, electronic, and steric properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. acs.org

Model Validation: The predictive power of the model is assessed using statistical parameters like the correlation coefficient (r²), the cross-validation coefficient (q²), and an external test set of compounds. nih.gov

A validated QSAR model for indole-2,3-dione derivatives can provide valuable insights into which structural features are important for activity. For example, a model might indicate that electron-withdrawing groups at a certain position enhance activity, while bulky substituents are detrimental. This information can then be used to guide the rational design of new, more potent derivatives of this compound.

Table 2: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

| r² (Coefficient of Determination) | Measures the goodness of fit of the model. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r²_ext (External validation r²) | Measures the predictive ability on an external test set. | > 0.6 |

Pharmacological and Biological Activities of 4 Nitro 1h Indole 2,3 Dione and Its Derivatives

Anticancer Activity Research

Derivatives of nitro-1H-indole-2,3-dione have been a subject of interest in oncology research due to their potential as cytotoxic agents against various cancer cell lines. journaljpri.comnih.gov The presence and position of the electron-withdrawing nitro group on the isatin (B1672199) ring are often associated with enhanced anticancer activity. researchgate.net

Cytotoxicity Studies Against Various Cancer Cell Lines

Extensive research has been conducted to evaluate the cytotoxic potential of nitro-substituted indole-2,3-dione derivatives against a panel of human cancer cell lines. Thiosemicarbazone derivatives, in particular, have shown significant activity.

A study involving 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone demonstrated potent cytotoxic effects in the National Cancer Institute's (NCI) 60-human tumor cell line screen. nih.gov This compound exhibited marked activity against non-small cell lung cancer and leukemia cell lines. nih.gov The results are often expressed as GI₅₀ values, which represent the concentration required to inhibit cell growth by 50%.

Below is a table summarizing the cytotoxicity data for a key nitroindole-2,3-dione derivative against selected cancer cell lines from the NCI screen.

| Cell Line | Cancer Type | GI₅₀ (log₁₀ M) |

| Leukemia | ||

| HL-60(TB) | Leukemia | -6.30 |

| MOLT-4 | Leukemia | -6.18 |

| Non-Small Cell Lung Cancer | ||

| HOP-62 | Non-Small Cell Lung Cancer | < -8.00 |

| Colon Cancer | ||

| HCT 15 | Colon Cancer | > -4.00 |

| CNS Cancer | ||

| XF 498 | CNS Cancer | > -4.00 |

| Melanoma | ||

| SK-MEL-2 | Melanoma | > -4.00 |

| Ovarian Cancer | ||

| SK-OV-3 | Ovarian Cancer | > -4.00 |

| Renal Cancer | ||

| A498 | Renal Cancer | > -4.00 |

| Prostate Cancer | ||

| PC-3 | Prostate Cancer | > -4.00 |

| Breast Cancer | ||

| MCF7 | Breast Cancer | > -4.00 |

| Data derived from studies on 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone, a representative nitro-indole-2,3-dione derivative. nih.gov |

Other studies have also reported the anticancer potential of related structures. For instance, certain pyridino[2,3-f]indole-4,9-dione derivatives have shown excellent cytotoxicity against human CNS (XF 498) and colon (HCT 15) tumor cell lines, with ED₅₀ values lower than the standard drug doxorubicin. nih.gov

Elucidation of Molecular Mechanisms of Anticancer Action

Research into the mechanisms underlying the anticancer activity of nitro-indole-2,3-dione derivatives has pointed towards several cellular processes. These compounds can induce cell death and inhibit proliferation through various pathways.

Studies on 1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazone] derivatives, including a nitro-substituted compound, revealed that they can have cytostatic effects on cancer cells. researchgate.net The investigation using HeLa (human cervix carcinoma) cells indicated that these derivatives could induce different cell death mechanisms and cause significant DNA damage at effective concentrations. researchgate.net The antiproliferative activity was found to be significant, with the bromine-substituted analogue being the most potent in the tested series. researchgate.net

The broader class of indole (B1671886) derivatives has been shown to target fundamental cellular components and pathways critical for cancer cell survival and proliferation. nih.gov Mechanisms identified include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest, and the inhibition of enzymes like topoisomerases, which are crucial for DNA replication and repair. nih.govnih.gov Furthermore, some indole-based compounds have been found to act as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer. nih.govnih.gov The induction of apoptosis (programmed cell death) is another common mechanism, often triggered by DNA damage or oxidative stress. nih.gov

Antimicrobial Activity Studies

The indole-2,3-dione framework is also a source of potent antimicrobial agents. The addition of a nitro group can modulate this activity, leading to derivatives with significant efficacy against a range of bacteria and fungi. dergipark.org.trnih.gov

Antibacterial Spectrum and Efficacy

Nitro-substituted indole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

One study highlighted that spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives containing a nitro group showed significant antimicrobial effects, particularly on Enterococcus faecalis. nih.gov Synthetic indole derivatives have also been identified as effective agents against multidrug-resistant Gram-positive bacteria, with a proposed mechanism involving the inhibition of respiratory metabolism and disruption of the bacterial cell membrane potential. nih.gov Other research on indole derivatives containing triazole and thiadiazole moieties has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govturkjps.org

The table below presents the MIC values for representative indole derivatives against various bacterial strains.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Indole-thiadiazole derivative | Staphylococcus aureus | 6.25 | nih.gov |

| Indole-triazole derivative | Staphylococcus aureus | 6.25 | nih.gov |

| Indole-thiadiazole derivative | MRSA | >6.25 | nih.govturkjps.org |

| Indole-triazole derivative | MRSA | >6.25 | nih.govturkjps.org |

| Spiro-indoline-dione (nitro-substituted) | Enterococcus faecalis | 375-3000 | nih.gov |

| Spiro-indoline-dione (nitro-substituted) | Staphylococcus aureus | 750 | nih.gov |

Antifungal Efficacy

Derivatives of 1H-indole-2,3-dione have also been investigated for their antifungal properties. dergipark.org.trnih.govresearchgate.net Research has shown that these compounds can be effective against various pathogenic fungi.

Studies on 1H-indole-4,7-diones have demonstrated good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.govresearchgate.net Additionally, indole derivatives linked to triazoles have shown excellent antifungal activities against both Candida albicans and C. krusei, with low MIC values. nih.govturkjps.org This suggests that the indole scaffold is a valuable starting point for the development of new antifungal agents. nih.gov

The following table summarizes the antifungal efficacy of selected indole derivatives.

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

| Indole-triazole derivative | Candida albicans | 3.125 | nih.gov |

| Indole-triazole derivative | Candida krusei | <3.125 | nih.govturkjps.org |

| 1H-Indole-4,7-diones | Candida krusei | 0.8 - 100 | researchgate.net |

| 1H-Indole-4,7-diones | Cryptococcus neoformans | 0.8 - 100 | researchgate.net |

| 1H-Indole-4,7-diones | Aspergillus niger | 0.8 - 100 | researchgate.net |

Antiviral Activity Investigations

The antiviral potential of nitro-1H-indole-2,3-dione derivatives has been explored against a variety of viruses. The core isatin structure is known to be a versatile scaffold for designing antiviral agents. mdpi.com

Research on pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives, designed to target the RNA-dependent RNA polymerase (RdRp) of Flaviviridae viruses, found that a nitro substitution was particularly favorable for antiviral potency. A derivative with a nitro group at position 6 of the indole ring was highly effective against Hepatitis C virus (HCV) genotypes 1b and 1a. mdpi.com

Another line of research focused on 1H-indole-2,3-dione 3-thiosemicarbazones, which were evaluated against several viruses including Para-influenza-3, Reovirus-1, Sindbis, Coxsackie B4, and Punto Toro viruses. nih.gov Specific derivatives with substitutions on the indole ring showed non-toxic, selective antiviral activity against Reovirus-1. nih.gov Furthermore, other isatin derivatives have been synthesized and tested as broad-spectrum antiviral agents, showing high activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com The presence of a nitro group in related heterocyclic systems, such as journaljpri.comdergipark.org.trmdpi.comtriazines, has also been associated with a broad range of antiviral activities. nih.gov

Enzyme Inhibition Studies

The therapeutic potential of many compounds is rooted in their ability to selectively inhibit enzymes, thereby modulating biological pathways. Derivatives of 4-nitro-1H-indole-2,3-dione, a member of the isatin family, have been the subject of numerous studies to identify their enzyme inhibitory activities. The isatin core structure serves as a versatile scaffold for developing potent inhibitors for a wide range of enzymes. mdpi.comnih.gov

Identification of Specific Enzyme Targets

Research has identified several key enzymes that are targeted by this compound and its analogs. The inhibitory activity of these compounds is often linked to the specific substitutions on the isatin ring.

Cyclin-Dependent Kinase 2 (CDK2): A significant body of research has focused on 5-nitroisatin (B147319) derivatives as inhibitors of CDK2. mdpi.comresearchgate.net This enzyme is a crucial regulator of the cell cycle, and its overexpression is linked to the development of various cancers. nih.govmdpi.com Therefore, CDK2 inhibitors are of high interest in oncology.

Carboxylesterases (CEs): Isatins have been identified as potent and specific inhibitors of carboxylesterases. nih.gov These enzymes are involved in the metabolism and detoxification of a wide array of foreign compounds and some clinically used drugs. The inhibitory potency of isatin derivatives against CEs has been found to be related to their hydrophobicity. nih.gov

α-Glucosidase and α-Amylase: Certain indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have been evaluated for their inhibitory action against α-glucosidase and α-amylase. nih.gov These enzymes are involved in carbohydrate metabolism, and their inhibition is a key strategy in managing type 2 diabetes. nih.gov

Cyclooxygenase (COX): Derivatives of the related compound 1H-isoindole-1,3(2H)-dione (phthalimide) have demonstrated inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2). mdpi.com These enzymes are central to the inflammatory process.

Table 1: Enzyme Targets of this compound and its Derivatives

| Enzyme Target | Compound Class | Therapeutic Area | Reference |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 5-Nitroisatin derivatives | Cancer | mdpi.comresearchgate.netmdpi.com |

| Carboxylesterases (CEs) | Isatin (indole-2,3-dione) derivatives | Drug Metabolism | nih.gov |

| α-Glucosidase / α-Amylase | Indoline-2,3-dione derivatives | Diabetes | nih.gov |

| Cyclooxygenase (COX) | 1H-isoindole-1,3(2H)-dione derivatives | Inflammation | mdpi.com |

Mechanisms of Enzyme Inhibition

The way in which a compound inhibits an enzyme is critical to understanding its pharmacological profile. Enzyme inhibition can be broadly categorized as reversible or irreversible. libretexts.orglibretexts.org Reversible inhibition is further classified into competitive, noncompetitive, and uncompetitive mechanisms, which are distinguishable by their effects on enzyme kinetics. youtube.com

Competitive Inhibition: In this mechanism, the inhibitor molecule resembles the substrate and competes for the same active site on the enzyme. libretexts.orgkhanacademy.org Studies on 5-nitroisatin derivatives have shown them to be competitive inhibitors of the CDK2 enzyme. mdpi.comresearchgate.net

Noncompetitive Inhibition: A noncompetitive inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. libretexts.org This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. libretexts.orglibretexts.org The inhibition of xanthine (B1682287) oxidase by a related compound, 4-nitrocinnamic acid, was found to occur in a reversible and noncompetitive manner. nih.gov Molecular docking studies suggested that this inhibition is driven by the formation of hydrogen bonds and van der Waals forces. nih.gov

Uncompetitive Inhibition: This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product. libretexts.orgyoutube.com

The specific mechanism of inhibition for this compound derivatives depends on both the structure of the derivative and the target enzyme.

Antioxidant Properties and Reactive Oxygen Species Modulation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. nih.gov While they play vital roles in cell signaling, excessive ROS levels lead to oxidative stress, which can damage proteins, lipids, and DNA, contributing to various diseases. nih.govmdpi.com The modulation of ROS levels through antioxidant compounds is a significant area of therapeutic research. mdpi.com

Derivatives of this compound have been investigated for their antioxidant potential. Studies on 5-nitro isatin-containing heterocyclic derivatives demonstrated antiradical activity when tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. tandfonline.com The presence of a nitro group on an aromatic ring has been associated with antioxidant activity in other classes of compounds as well, such as nitrobenzaldehyde derivatives. researchgate.net

The antioxidant activity of these compounds is their ability to neutralize free radicals, thereby mitigating oxidative stress. This modulation of ROS can influence various signaling pathways, including those involved in inflammation and cell survival. nih.govresearchgate.net The isatin scaffold, particularly when substituted with groups like the nitro moiety, appears to be a promising framework for the development of novel antioxidant agents. mdpi.com

Table 2: Antioxidant Activity of Isatin Derivatives

| Compound Class | Assay / Method | Finding | Reference |

|---|---|---|---|

| 5-Nitro isatin heterocyclic derivatives | DPPH radical scavenging | Demonstrated antiradical and antioxidant properties. | tandfonline.com |

| Phthalimide / Hexahydrophthalimide derivatives | General assessment | Structure can serve as a framework for new antioxidant compounds. | mdpi.com |

| Nitrobenzaldehyde derivatives | General assessment | The nitro group was linked to antioxidant activity. | researchgate.net |

Other Significant Biological Activities

Beyond enzyme inhibition and antioxidant effects, derivatives of this compound have shown promise in other key therapeutic areas, including the treatment of infectious diseases and inflammatory conditions.

Antimalarial Activity

Malaria remains a major global health issue, and the emergence of drug-resistant parasite strains necessitates the discovery of new antimalarial agents. nih.gov Isatin and its derivatives have been identified as a class of compounds with potential antimalarial properties. mdpi.com The core indole structure is found in various compounds that exhibit activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net While research into related heterocyclic compounds like 4(1H)-quinolones has shown activity against multiple stages of the malaria parasite's lifecycle, the specific evaluation of this compound derivatives in this context continues to be an area of interest. nih.govnih.gov

Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli, but chronic or uncontrolled inflammation contributes to numerous diseases. mdpi.com Isatin derivatives have been recognized for their anti-inflammatory properties. nih.gov

Studies on various indole derivatives have demonstrated significant anti-inflammatory effects through several mechanisms:

Inhibition of Pro-inflammatory Cytokines: Certain 3-substituted-indolin-2-one derivatives have been shown to suppress the production of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com Similarly, hybrid molecules containing both imidazole (B134444) and indole nuclei reduce the release of TNF-α and IL-1β. nih.gov

Reduction of Inflammatory Mediators: The anti-inflammatory activity of these compounds is also linked to the inhibition of nitric oxide (NO) production, a key signaling molecule in inflammation. mdpi.com

Modulation of Signaling Pathways: The molecular mechanism underlying these effects often involves the inhibition of major inflammatory signaling pathways. For instance, 3-(3-hydroxyphenyl)-indolin-2-one was found to significantly inhibit the lipopolysaccharide (LPS)-induced activation of Akt, MAPK, and NF-κB pathways in macrophages. mdpi.com

These findings suggest that this compound derivatives, by leveraging the inherent anti-inflammatory potential of the isatin core, could be developed into effective agents for treating inflammatory disorders.

Table 3: Anti-inflammatory Mechanisms of Indole Derivatives

| Mechanism | Specific Action | Compound Class | Reference |

|---|---|---|---|

| Cytokine Inhibition | Suppression of TNF-α and IL-6 production | 3-Substituted-indolin-2-one derivatives | mdpi.com |

| Cytokine Inhibition | Reduction of TNF-α and IL-1β release | Indole-imidazole hybrid molecules | nih.gov |

| Signaling Pathway Modulation | Inhibition of Akt, MAPK, and NF-κB pathways | 3-(3-hydroxyphenyl)-indolin-2-one | mdpi.com |

| Mediator Inhibition | Inhibition of nitric oxide (NO) production | 3-Substituted-indolin-2-one derivatives | mdpi.com |

Antitubercular Activity

Tuberculosis (TB) remains a major global health threat, necessitating the development of new and effective therapeutic agents. derpharmachemica.com Derivatives of isatin, particularly those modified at the N-1 and C-3 positions, have been a focus of antitubercular drug discovery. The introduction of a nitro group, known for its presence in other antimicrobial agents, has been explored in isatin derivatives to enhance their activity against Mycobacterium tuberculosis.

Research has shown that Schiff bases and thiosemicarbazones derived from substituted isatins are particularly promising classes of compounds. In one study, a series of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones and their 1-morpholinomethyl derivatives were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov While this study focused on the 5-nitro isomer, the findings highlight the potential of nitro-substituted isatin thiosemicarbazones as antitubercular leads. Specifically, compounds substituted with electron-withdrawing groups on the thiosemicarbazone phenyl ring, such as 5-nitro-1H-indole-2,3-dione-3-[N-(4-chlorophenyl)] thiosemicarbazone and 5-nitro-1H-indole-2,3-dione-3-[N-(4-bromophenyl)] thiosemicarbazone, exhibited significant inhibitory activity. nih.gov Furthermore, the 1-morpholinomethyl derivatives of these compounds also showed noteworthy activity. nih.gov

Another broad screening of a library of 143 isatin-derived Schiff bases identified ten derivatives with promising activity against wild-type M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.156 to 10 µg/mL. derpharmachemica.com Although the specific substitutions for all active compounds were not detailed, this large-scale screening underscores the potential of the isatin Schiff base scaffold in developing new anti-TB drugs. derpharmachemica.com The general strategy involves the condensation of the isatin core with various amines and hydrazides to generate diverse molecular structures for biological evaluation. derpharmachemica.comnih.gov

Anticonvulsant Properties

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. biointerfaceresearch.com The isatin scaffold has been identified as a valuable pharmacophore in the design of anticonvulsant agents. researchgate.net The structural features of isatin derivatives, particularly their ability to participate in hydrogen bonding and hydrophobic interactions, make them suitable candidates for interacting with neuronal targets.

Derivatives such as thiosemicarbazones have been synthesized from various isatins and evaluated for their anticonvulsant potential. nih.gov The general approach involves testing compounds in standard animal models of epilepsy, such as the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) seizure test, which represent generalized tonic-clonic and myoclonic seizures, respectively. biointerfaceresearch.comnih.gov

While specific studies focusing exclusively on the anticonvulsant activity of 4-nitroisatin derivatives are limited in the provided search results, research on related structures provides valuable insights. For instance, a series of 4-nitro-N-phenylbenzamides, which share the 4-nitrophenyl moiety, were found to be effective in the MES test. nih.gov One derivative, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide, was three times more active than the standard drug phenytoin (B1677684) in the MES test in rats. nih.gov Additionally, novel thiazolidin-4-one derivatives incorporating a nitrophenyl group have been synthesized and screened for antiepileptic potency. biointerfaceresearch.com The compound 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was identified as the most active derivative in its series, suggesting that the nitro-aromatic feature can contribute positively to anticonvulsant activity. biointerfaceresearch.com These findings suggest that incorporating the 4-nitroisatin core into established anticonvulsant pharmacophores like thiazolidinones or semicarbazones could be a promising strategy for developing novel antiepileptic agents.

Structure Activity Relationship Sar Studies of 4 Nitro 1h Indole 2,3 Dione Analogues

Impact of Nitro Group Position and Substitution on Biological Efficacy

The position and nature of substituents on the aromatic ring of the isatin (B1672199) scaffold are critical determinants of biological activity. Specifically, the presence and location of a nitro group significantly influence the efficacy of these compounds.

Research has consistently shown that substitution at the C5 position of the isatin ring is often more favorable for enhancing biological activity compared to substitutions at the C4, C6, or C7 positions. hilarispublisher.comcore.ac.uk For instance, in studies on the in vitro cytotoxicity of mono-substituted isatins against human monocyte-like histiocytic lymphoma U937 cells, 5-substituted analogues demonstrated greater cancer cell-killing ability. hilarispublisher.comcore.ac.uk The introduction of electron-withdrawing groups, such as nitro groups, at the C5 position has been shown to enhance the biological activity of isatin derivatives, in some cases by up to 100-fold compared to the parent molecule. hilarispublisher.com This enhancement is attributed to the increased electrophilicity of the isatin carbonyl group, which is crucial for interactions with biological targets. wright.edu

While the 4-nitro substitution is the focus, it is important to note the broader context of electron-withdrawing groups. For example, 5-nitroisatin (B147319) was found to be an effective inhibitor of caspases, key enzymes in apoptosis. tandfonline.com The electron-withdrawing nature of the nitro group at the C5 position is believed to be crucial for this inhibitory activity. wright.edu In antitubercular studies, 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones exhibited significant inhibitory activity against Mycobacterium tuberculosis H37Rv. nih.gov

The following table summarizes the impact of the nitro group position on the anticancer activity of isatin derivatives.

| Compound | Substitution Position | Cell Line | Activity | Reference |

| Isatin Analogue | C5 | U937 | Increased Cytotoxicity | hilarispublisher.comcore.ac.uk |

| 5-Nitroisatin | C5 | - | Caspase Inhibition | tandfonline.com |

| 5-Nitroisatin-thiosemicarbazone | C5 | M. tuberculosis | Antitubercular | nih.gov |

Influence of Substituents on the Indole (B1671886) Nitrogen (N1) of the 4-nitro-1H-indole-2,3-dione Scaffold

Modification at the N1 position of the this compound scaffold provides another avenue to modulate biological activity. N-alkylation and N-acetylation are common modifications that can significantly alter the physicochemical properties and, consequently, the pharmacological profile of the parent compound.

N-substituted isatin derivatives have been investigated for various biological activities, including anticancer effects. hilarispublisher.com For example, N-alkylation of isatin has been shown to induce apoptosis in human cancer cell lines. hilarispublisher.com Furthermore, studies on di-brominated N-substituted isatins revealed that N-methylation enhanced the cytotoxicity of the parent compound. hilarispublisher.com

In the context of antitubercular agents, 1-morpholinomethyl derivatives of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones displayed significant inhibitory activity. nih.gov This suggests that the introduction of specific substituents at the N1 position can enhance the potency of the isatin scaffold against particular biological targets. The nature of the substituent at the N1 position can influence the molecule's ability to interact with target enzymes or receptors. nih.gov

The table below illustrates the effect of N1-substitution on the biological activity of isatin analogues.

| Parent Scaffold | N1-Substituent | Biological Activity | Reference |

| Di-brominated Isatin | Methyl | Enhanced Cytotoxicity | hilarispublisher.com |

| 5-Nitroisatin-thiosemicarbazone | Morpholinomethyl | Antitubercular | nih.gov |

| Isatin | Alkyl | Apoptosis Induction | hilarispublisher.com |

Role of Substitutions at the C2 and C3 Carbonyl Positions on Activity

The carbonyl groups at the C2 and C3 positions of the isatin ring are highly reactive and serve as key points for chemical modification, leading to a diverse array of derivatives with varied biological activities. seejph.comijcmas.com These positions can undergo reactions such as nucleophilic addition, condensation, and spiro-annulation. bohrium.com

Modifications at the C3 position have been particularly fruitful in generating compounds with significant pharmacological effects. seejph.com For example, the formation of Schiff bases at the C3 position has yielded compounds with anticonvulsant activity. hilarispublisher.com Isatin-β-thiosemicarbazones, formed through condensation at C3, have demonstrated selective activity against multidrug-resistant cancer cells. nih.gov

The C2 carbonyl, being part of a lactam ring, can also be a site for chemical manipulation, although this can sometimes lead to ring-opening reactions. ijcmas.com However, modifications that maintain the core scaffold while altering the substitution at C2 can also influence biological outcomes.

The versatility of the C2 and C3 positions allows for the synthesis of a vast library of isatin analogues, including spirocyclic compounds, which have shown promise in various therapeutic areas. bohrium.com The specific nature of the substituent at these positions dictates the type and potency of the biological activity observed. seejph.com

Correlation between Structural Modifications and Specific Pharmacological Profiles

A clear correlation exists between the structural modifications of the this compound scaffold and the resulting pharmacological profiles. The strategic placement of substituents can direct the molecule's activity towards specific biological targets.

For instance, as previously mentioned, the introduction of a nitro group at the C5 position is strongly associated with enhanced anticancer and antitubercular activities. hilarispublisher.comnih.gov This is often attributed to the electron-withdrawing nature of the nitro group, which increases the reactivity of the C3 carbonyl, a key site for interaction with biological nucleophiles. wright.edu

N-alkylation has been linked to pro-apoptotic activity in cancer cells. hilarispublisher.com The lipophilicity and steric bulk of the N1-substituent can influence cell membrane permeability and binding affinity to intracellular targets.

Modifications at the C3 position, particularly the formation of thiosemicarbazones, have been shown to be crucial for activity against multidrug-resistant cancer cells and for antitubercular effects. nih.govnih.gov The thiosemicarbazone moiety can act as a chelator for metal ions, which may be essential for the function of certain enzymes targeted by these compounds.

The following table provides examples of structural modifications and their associated pharmacological profiles.

| Structural Modification | Pharmacological Profile | Example Compound Class | Reference |

| C5-Nitro Substitution | Anticancer, Antitubercular | 5-Nitroisatin derivatives | hilarispublisher.comnih.gov |

| N1-Alkylation | Pro-apoptotic | N-alkyl isatins | hilarispublisher.com |

| C3-Thiosemicarbazone | MDR Cancer, Antitubercular | Isatin-β-thiosemicarbazones | nih.govnih.gov |

Computational Approaches in SAR Derivation and Prediction

Computational methods play an increasingly important role in understanding the structure-activity relationships of this compound analogues and in predicting the activity of novel compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable tools in drug discovery.

QSAR studies have been employed to correlate the physicochemical properties of isatin derivatives with their biological activities. These models can identify key molecular descriptors, such as electronic effects and lipophilicity, that are critical for a particular pharmacological effect. core.ac.uk For example, QSAR models have confirmed the importance of electron-withdrawing substituents at the C5 position for enhanced cytotoxic activity. core.ac.uk

Molecular docking simulations provide insights into the binding modes of 4-nitroisatin analogues with their biological targets. nih.govuobaghdad.edu.iq By visualizing the interactions between the ligand and the active site of a protein, researchers can understand the structural basis for activity and design new derivatives with improved binding affinity and selectivity. For instance, docking studies have been used to investigate the binding of isatin derivatives to enzymes like cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. researchgate.netnih.gov

The Electronic-Topological Method (ETM) has also been used to investigate the antituberculosis activity of isatin derivatives, identifying pharmacophores and anti-pharmacophores that are crucial for activity. nih.gov This information can then be used to predict the activity of new, unsynthesized compounds. nih.gov The combination of ETM with Artificial Neural Networks (ETM-ANN) has further refined these predictions. nih.gov

Applications of 4 Nitro 1h Indole 2,3 Dione in Diverse Fields

Medicinal Chemistry and Drug Discovery

The isatin (B1672199) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds. nih.gov The introduction of a nitro group at the 4-position can significantly influence the molecule's pharmacological profile, making 4-nitro-1H-indole-2,3-dione and its derivatives subjects of interest in drug discovery.

As Lead Compounds for Therapeutic Agent Development

Derivatives of this compound have been investigated as lead compounds for developing new therapeutic agents across several disease areas. The inherent biological activities of the isatin core, combined with the electronic effects of the nitro group, contribute to their potential efficacy. mdpi.com Research has highlighted their promise in areas such as oncology and infectious diseases.

For instance, various nitro-substituted indole (B1671886) compounds have been synthesized and evaluated for their potential as anticancer immunomodulators and protein kinase inhibitors. sigmaaldrich.com The isatin nucleus is a core component of several molecules with demonstrated anticancer properties. nih.govresearchgate.net The addition of the nitro group can enhance these activities, leading to the development of novel antineoplastic agents. mdpi.com

Table 1: Investigated Therapeutic Applications of Nitro-Isatin Derivatives

| Therapeutic Area | Target/Mechanism of Action | Research Finding |

| Anticancer | Tryptophan dioxygenase inhibition | Pyridyl-ethenyl-indoles derived from nitroindoles show potential as anticancer immunomodulators. sigmaaldrich.com |

| Anticancer | Protein kinase (PKC) inhibition | Meridianin derivatives, synthesized from nitroindoles, exhibit antiproliferative effects through protein kinase inhibition. sigmaaldrich.com |

| Antidiabetic | SGLT2 inhibition | Nitroindole derivatives have been explored as potential sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for managing hyperglycemia. sigmaaldrich.com |